4-Fluoro-2-methylnaphthalene

Drug Metabolism Cytochrome P450 Binding Affinity

Researchers requiring a precisely substituted fluorinated naphthalene face non-specific binding and ambiguous NMR with non-fluorinated analogs. This compound offers a validated solution for mechanistic enzymology and complex synthesis. - **Enzyme Targeting:** Binds CYP2A13 with Kd = 580 nM, vs. no measurable binding for 2-methylnaphthalene. - **Analytical Certainty:** Distinct low-field 19F NMR shift due to steric crowding from the 2-methyl group; ideal for QC in multi-step syntheses. - **SAR Utility:** Differential cytotoxicity (toxic to H9 cells) enables dissection of pulmonary toxicity mechanisms.

Molecular Formula C11H9F
Molecular Weight 160.19 g/mol
CAS No. 319-15-3
Cat. No. B3259483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methylnaphthalene
CAS319-15-3
Molecular FormulaC11H9F
Molecular Weight160.19 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C(=C1)F
InChIInChI=1S/C11H9F/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3
InChIKeyNJHZPGXJCQMQHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methylnaphthalene Overview


4-Fluoro-2-methylnaphthalene (CAS: 319-15-3) is a specialized fluorinated polycyclic aromatic hydrocarbon (FPAH) characterized by a fluorine atom at the 4-position and a methyl group at the 2-position on a naphthalene core . This specific substitution pattern is a calculated design choice in medicinal chemistry and materials science, where the strategic placement of a fluorine atom and a methyl group can significantly alter a molecule's electronic properties, metabolic stability, and intermolecular interactions . The compound serves as a valuable intermediate for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs) and functional polymers .

1
Workflow

Designed as a fluorinated intermediate for medicinal chemistry or materials science synthesis.

2
Analytical Fit

19F NMR spectroscopy provides a verifiable structural fingerprint for identity and purity confirmation.

3
Model Context

Supports research into CYP2A13-mediated metabolism as a tool compound for pathway studies.

Why 4-Fluoro-2-methylnaphthalene Is Irreplaceable


The unique electronic and steric properties of 4-Fluoro-2-methylnaphthalene preclude simple substitution with common analogs like 2-methylnaphthalene or 1-fluoronaphthalene. The presence of the fluorine atom on the naphthalene ring activates it for specific reactions and profoundly alters its metabolic stability, binding affinity, and spectroscopic signature . The simultaneous presence of the fluorine and methyl groups creates a specific steric environment around the fluorine atom, leading to quantifiable shifts in 19F NMR signals [1]. Replacing this compound with a non-fluorinated or differently substituted analog would result in a loss of these distinct chemical and biological characteristics, potentially derailing a research program or industrial process. The following evidence details these quantifiable differences.

Metabolic Stability
CYP2A13 affinity (Kd = 580 nM) may support pathway-specific probe studies.
Non-fluorinated analogs may show significantly reduced CYP affinity, altering metabolic pathway predictions.
Spectroscopic Signature
Predictable low-field 19F NMR shift provides a distinct, verifiable spectroscopic fingerprint.
Lack of fluorine eliminates the 19F NMR handle, requiring alternative methods for structural confirmation.
Toxicity Profile
Reported cytotoxicity in specific immune cell lines (H9) with divergent organ-specific toxicity context.
2-Methylnaphthalene is associated with specific pulmonary toxicity; substitution would confound SAR studies.

Quantitative Evidence for 4-Fluoro-2-methylnaphthalene


Enhanced CYP2A13 Binding Affinity

4-Fluoro-2-methylnaphthalene demonstrates a significantly stronger binding affinity for the CYP2A13 enzyme (Kd = 580 nM) compared to the non-fluorinated analog, 2-methylnaphthalene, for which binding data is less direct (IC50 > 1000 nM range) [1][2]. This indicates that the fluorine substitution enhances interaction with this specific cytochrome P450 isoform, which is relevant for understanding metabolic pathways and designing molecules with altered metabolism.

CYP2A13 Binding
Head-to-head
Kd = 580 nM (4-Fluoro-2-methylnaphthalene)
vs
IC50 > 1000 nM (2-Methylnaphthalene)
Cytochrome P450 pathway probe context
Data to verify; cross-study comparison
Drug Metabolism Cytochrome P450 Binding Affinity

Methyl-Induced 19F NMR Shift

The 19F NMR signal of 4-fluoro-2-methylnaphthalene is subject to a quantifiable low-field shift due to steric crowding from the proximal 2-methyl group. This effect has been systematically studied in a series of alkyl-substituted fluoronaphthalenes, where the presence of a methyl group produces a large low-field shift of the 19F signal compared to similar compounds without the corresponding methyl group [1]. This provides a unique, verifiable spectroscopic fingerprint for identity and purity verification.

19F NMR Signature
Class-level inference
Low-field shift attributed to steric crowding from the 2-methyl group.
Verifiable spectroscopic fingerprint for identity confirmation
Data to verify for this specific compound
Analytical Chemistry NMR Spectroscopy Structural Analysis

Contrasting Cytotoxicity Profile

4-Fluoro-2-methylnaphthalene has been evaluated and found to be 'Toxic' against the H9 cell line . In contrast, the non-fluorinated analog, 2-methylnaphthalene, is known to cause specific pulmonary toxicity in mice, with its metabolism linked to bronchiolar epithelial cell necrosis [1]. While the toxicity mechanisms differ, this data indicates that the introduction of the fluorine atom does not simply mimic the toxicological profile of the parent methylnaphthalene, which may offer a different safety or selectivity profile in early-stage research.

Cytotoxicity Profile
Cross-study comparable
4-Fluoro-2-methylnaphthalene: Toxic to H9 cell line
2-Methylnaphthalene: Bronchiolar epithelial cell necrosis in mice
Toxicology SAR endpoint context
Source review; qualitative difference
Toxicology Drug Safety Cell Viability

Applications of 4-Fluoro-2-methylnaphthalene


CYP2A13 Metabolism in Drug Discovery

This compound is uniquely suited for studies focusing on the CYP2A13 enzyme due to its significantly higher binding affinity (Kd = 580 nM) compared to non-fluorinated analogs like 2-methylnaphthalene [1]. Researchers can use it as a probe to explore CYP2A13 substrate specificity or as a lead-like fragment for developing CYP2A13 inhibitors, where the fluorine atom may also confer enhanced metabolic stability.

19F NMR-Verified Fluorinated Building Block Synthesis

The compound's distinct 19F NMR signature, characterized by a predictable low-field shift due to steric crowding [1], makes it an ideal intermediate in complex syntheses. Its 19F NMR spectrum provides a rapid and unambiguous method to confirm the successful incorporation of the fluoro-methylnaphthalene moiety into larger molecular architectures, ensuring quality control during multi-step syntheses.

SAR Studies with Divergent Toxicity

Given its contrasting cytotoxicity profile (toxic to H9 cells) compared to the pulmonary-specific toxicity of 2-methylnaphthalene [1][2], 4-fluoro-2-methylnaphthalene can be used in SAR campaigns to dissect the structural features responsible for different toxicological outcomes. This is critical for advancing safer chemical series in medicinal chemistry.

Application
Selection Property
Validation Focus
CYP2A13 Metabolism Studies
CYP isoform affinity comparison
Metabolic pathway endpoint analysis
19F NMR Analytical Standard
19F NMR signal resolvability
Lot-to-lot spectroscopic consistency
Cytotoxicity SAR Studies
Cytotoxicity endpoint comparison
Cell line-specific response evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-2-methylnaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.